Cas no 1569089-78-6 (3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate)

3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate
- 3,5-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 5-methyl ester
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- Inchi: 1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-8(9(14)16-6)17-12(13,4)5/h8H,7H2,1-6H3
- InChI Key: RSQHRHJTNDOFGS-UHFFFAOYSA-N
- SMILES: O1C(C(OC)=O)CN(C(OC(C)(C)C)=O)C1(C)C
3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM477479-500mg |
3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |
1569089-78-6 | 95%+ | 500mg |
$*** | 2023-03-30 | |
Aaron | AR01C9QY-250mg |
3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |
1569089-78-6 | 95% | 250mg |
$746.00 | 2025-02-09 | |
Aaron | AR01C9QY-500mg |
3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |
1569089-78-6 | 95% | 500mg |
$1158.00 | 2025-02-09 | |
Aaron | AR01C9QY-1g |
3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |
1569089-78-6 | 95% | 1g |
$1479.00 | 2025-02-09 | |
1PlusChem | 1P01C9IM-100mg |
3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |
1569089-78-6 | 95% | 100mg |
$515.00 | 2024-06-20 | |
Aaron | AR01C9QY-100mg |
3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |
1569089-78-6 | 95% | 100mg |
$529.00 | 2025-02-09 | |
A2B Chem LLC | AW51022-100mg |
3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |
1569089-78-6 | 95% | 100mg |
$421.00 | 2024-04-20 | |
A2B Chem LLC | AW51022-1g |
3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |
1569089-78-6 | 95% | 1g |
$1148.00 | 2024-04-20 | |
A2B Chem LLC | AW51022-50mg |
3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |
1569089-78-6 | 95% | 50mg |
$293.00 | 2024-04-20 | |
A2B Chem LLC | AW51022-5g |
3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |
1569089-78-6 | 95% | 5g |
$3262.00 | 2024-04-20 |
3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate Related Literature
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
Additional information on 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate
Introduction to 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate (CAS No. 1569089-78-6)
3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate, identified by its Chemical Abstracts Service (CAS) number 1569089-78-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the oxazolidine class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen and one oxygen atom. The presence of bulky tert-butyl and methyl substituents, along with the dicarboxylate functional groups, imparts unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry.
The structure of 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate contributes to its versatility as a building block in drug discovery and polymer science. The oxazolidine ring is known for its stability and ability to participate in various chemical reactions, including cycloadditions, Michael additions, and condensation reactions. The dicarboxylate groups provide sites for further functionalization, enabling the synthesis of more complex molecules. This makes the compound particularly useful in the development of novel pharmaceuticals and advanced materials.
In recent years, there has been growing interest in the application of oxazolidine derivatives in medicinal chemistry due to their potential as pharmacophores. Studies have demonstrated that oxazolidine scaffolds can enhance drug bioavailability, improve metabolic stability, and modulate receptor interactions. The tert-butyl group in 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate serves as a steric shield, which can prevent unwanted side reactions and improve the selectivity of enzymatic processes. This feature is particularly valuable in the design of protease inhibitors and other enzyme-targeted therapeutics.
Moreover, the methyl group at the 5-position introduces additional conformational flexibility to the molecule. This can be exploited to optimize binding affinity and pharmacokinetic properties. Researchers have leveraged these structural features to develop novel inhibitors targeting various disease-related enzymes. For instance, derivatives of this compound have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The ability to fine-tune the structure for specific biological activity underscores the importance of 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate as a versatile scaffold in drug development.
From a materials science perspective, the unique chemical properties of this compound make it suitable for applications in polymer chemistry. The dicarboxylate groups can act as crosslinking agents or monomers in the synthesis of polyesters and polyamides. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for use in high-performance materials. Additionally, the presence of oxygen and nitrogen heteroatoms can influence the polarity and solubility of the resulting polymers, offering tailored material properties for specific applications.
The synthesis of 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared through condensation reactions between appropriate precursors under controlled conditions. Advances in catalytic methods have enabled more efficient and scalable synthesis routes for this compound. These improvements are crucial for industrial applications where cost-effectiveness and reproducibility are paramount.
Recent research has also explored the role of this compound in biocatalysis. The oxazolidine ring can serve as a scaffold for designing transition state analogs that mimic natural substrates in enzymatic reactions. This approach has been used to develop highly selective catalysts for various biochemical transformations. By incorporating functional groups like carboxylates into biocatalytic systems, researchers aim to enhance reaction efficiency and specificity.
The pharmaceutical industry continues to investigate novel applications for 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate, particularly in the development of next-generation therapeutics. Its structural motifs are being explored in combination with other pharmacophores to create hybrid molecules with enhanced therapeutic profiles. Computational modeling techniques have played a significant role in predicting how modifications to this scaffold can influence biological activity.
In conclusion,3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate (CAS No. 1569089-78-6) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features—such as the presence of bulky substituents and functionalized carboxylate groups—make it an invaluable tool for synthetic chemists and researchers seeking innovative solutions for complex challenges.
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